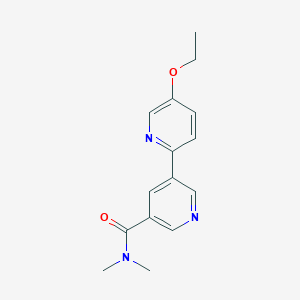![molecular formula C11H14IN3O B7024215 8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7024215.png)
8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Iodopyrazin-2-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. The reaction conditions often require the use of gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, using reagents like iodine or sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications.
Scientific Research Applications
8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic core but lacks the iodopyrazinyl group.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with different substituents, used in various synthetic applications.
Uniqueness
8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the iodopyrazinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
8-(5-iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O/c12-10-5-14-11(6-13-10)15-7-1-2-8(15)4-9(16)3-7/h5-9,16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNGABYCNJEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CN=C(C=N3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-amino-1-fluoro-2-oxoethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide](/img/structure/B7024139.png)
![1-Benzyl-3-[[3-(1,2,4-triazol-1-yl)pyrrolidin-1-yl]methyl]pyrrolidin-3-ol](/img/structure/B7024147.png)
![1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine](/img/structure/B7024159.png)
![2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide](/img/structure/B7024165.png)
![4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7024171.png)
![2-Methyl-4-[[1-(3-methylbut-3-enyl)triazol-4-yl]methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7024187.png)
![2-[4-[[(6-chloropyridin-3-yl)methyl-methylamino]methyl]triazol-1-yl]-N-ethyl-N-methylacetamide](/img/structure/B7024188.png)
![2-[[1-[(Z)-3-chlorobut-2-enyl]triazol-4-yl]methyl-[(1R)-1-phenylethyl]amino]acetamide](/img/structure/B7024194.png)

![N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide](/img/structure/B7024213.png)


![[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7024249.png)

